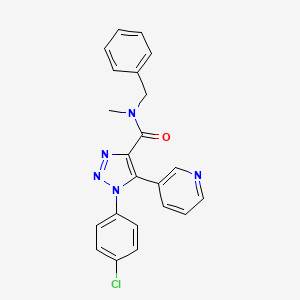

N-benzyl-1-(4-chlorophenyl)-N-methyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-benzyl-1-(4-chlorophenyl)-N-methyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and a benzyl-methyl carboxamide moiety at position 4.

Properties

IUPAC Name |

N-benzyl-1-(4-chlorophenyl)-N-methyl-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O/c1-27(15-16-6-3-2-4-7-16)22(29)20-21(17-8-5-13-24-14-17)28(26-25-20)19-11-9-18(23)10-12-19/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUBNNPCIASASN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-chlorophenyl)-N-methyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne in the presence of a copper(I) catalyst.

Introduction of the Benzyl and Chlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions.

Methylation and Carboxamide Formation: The final steps involve methylation and the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-chlorophenyl)-N-methyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and chlorophenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-benzyl-1-(4-chlorophenyl)-N-methyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications:

Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Studies: Used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-chlorophenyl)-N-methyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Key Observations :

Key Findings :

- The NCI-H522 lung cancer cell line is highly sensitive to triazole derivatives, with average GP% values of ~75.52% for compounds with 4-chlorophenyl and pyridinyl substituents .

- The carboxylic acid derivative (GP = 68.09%) and ethyl ester analog (GP = 70.94%) show comparable activity, suggesting that the carboxamide group in the target compound may further optimize binding or solubility .

Biological Activity

N-benzyl-1-(4-chlorophenyl)-N-methyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of triazole derivatives often involves the use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of triazole rings, which are known for their biological activity. The specific compound under discussion can be synthesized through a series of reactions involving appropriate precursors such as benzyl halides and pyridine derivatives.

Anticancer Properties

Research indicates that triazole derivatives exhibit notable anticancer properties. For instance, compounds similar to N-benzyl-1-(4-chlorophenyl)-N-methyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide have shown significant antiproliferative activity against various cancer cell lines. In a study evaluating related triazole compounds, some exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole A | MCF-7 | 1.1 |

| Triazole B | HCT116 | 2.6 |

| Triazole C | HepG2 | 1.4 |

These results suggest that modifications in the triazole structure can enhance anticancer activity by targeting specific pathways involved in tumor proliferation.

Antimicrobial Activity

In addition to anticancer effects, N-benzyl-1-(4-chlorophenyl)-N-methyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has been evaluated for its antimicrobial properties. Studies have demonstrated that certain triazoles possess significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential for development as antimicrobial agents .

The biological activity of triazole compounds is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance, some studies have highlighted their role as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. By inhibiting TS, these compounds can induce apoptosis in cancer cells and hinder microbial growth .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives:

- Anticancer Activity : A study assessing a series of triazoles showed that modifications at the benzyl position significantly affected cytotoxicity against cancer cell lines. The most potent derivative exhibited an IC50 value lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : In another investigation, a library of triazole compounds was screened against various pathogens. The most effective compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process, starting with the formation of the triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Precursor Preparation : Synthesis of an alkyne-bearing pyridine derivative and an azide-functionalized chlorophenyl intermediate.

- Cycloaddition : Using Cu(I) iodide (1–5 mol%) in polar aprotic solvents (e.g., DMSO or acetonitrile) at 60–80°C for 12–24 hours to form the triazole ring .

- Coupling Reactions : Subsequent N-benzylation and N-methylation under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents.

Optimization : Adjusting catalyst loading, solvent polarity, and reaction time improves yield (typically 60–85%) and minimizes by-products. Microwave-assisted synthesis can enhance efficiency .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry. The pyridyl proton signals appear downfield (δ 8.5–9.0 ppm), while the triazole carbons resonate at ~145–150 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 448.12) and fragmentation patterns.

- IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and triazole ring vibrations .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR or ambiguous NOE correlations) may arise from tautomerism, impurities, or crystallographic disorder. Strategies include:

- Cross-Validation : Compare X-ray crystallography data (e.g., bond lengths and angles) with NMR/IR results .

- Dynamic NMR : Study temperature-dependent spectra to detect tautomeric equilibria.

- HPLC-Purification : Eliminate impurities using reverse-phase chromatography .

Advanced: What strategies are employed to study the structure-activity relationship (SAR) of this triazole derivative?

SAR studies focus on:

- Substituent Variation : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects on bioactivity .

- Pharmacophore Modeling : Use tools like Schrödinger’s Phase to identify critical hydrogen-bonding (pyridine) and hydrophobic (benzyl) moieties .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) to correlate substituent changes with IC₅₀ values .

Basic: What are common chemical reactions this compound undergoes?

- Oxidation : The pyridyl group can be oxidized to N-oxide derivatives using m-CPBA, altering solubility and bioactivity .

- Reduction : Catalytic hydrogenation reduces the triazole ring to a dihydrotriazole, modifying conformational flexibility .

- Nucleophilic Substitution : The chlorophenyl group undergoes SNAr reactions with amines or thiols under basic conditions .

Advanced: How do solvent choice and catalyst selection influence synthesis yield?

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance CuAAC reaction rates but may promote side reactions. Acetonitrile offers a balance between solubility and selectivity .

- Catalysts : Cu(I) iodide outperforms CuSO₄/ascorbate in heterogeneous systems, reducing reaction time by 30% .

Advanced: What in silico methods predict biological targets?

- Molecular Docking : AutoDock Vina or Glide predicts binding affinities to targets like EGFR or COX-2. Pyridin-3-yl and triazole groups often anchor to catalytic pockets .

- ADMET Prediction : SwissADME estimates metabolic stability (CYP450 interactions) and blood-brain barrier permeability .

Basic: What parameters are critical in biological assay design?

- Solubility : Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity).

- Cell Permeability : Use Caco-2 assays or logP calculations (predicted ~3.5) to assess membrane penetration .

- Positive/Negative Controls : Include reference inhibitors (e.g., imatinib for kinase assays) and vehicle-only controls .

Advanced: How are computational-experimental bioactivity discrepancies addressed?

- Mutagenesis Studies : Validate predicted binding residues (e.g., Lys123 in EGFR) via site-directed mutagenesis.

- Force Field Adjustments : Refine docking parameters using quantum mechanical (QM) calculations for tautomeric states .

Advanced: How is metabolic stability determined preclinically?

- Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS/MS.

- Metabolite ID : Use high-resolution MS/MS to identify oxidation (e.g., hydroxylation at the benzyl group) or glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.